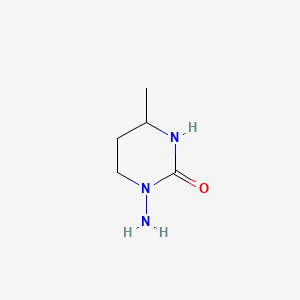

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

1-amino-4-methyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-4-2-3-8(6)5(9)7-4/h4H,2-3,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKGIPWHMNUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methyl-1,3-diaminopropane with urea under acidic conditions can yield the desired compound. The reaction typically requires heating and a suitable solvent such as ethanol or water.

Industrial Production Methods: In an industrial setting, the production of 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-amino-4-methyl-2-oxo-tetrahydropyrimidine, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is a pyrimidine derivative that features an amino group and a methyl substituent. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

The compound has been investigated for its role in drug development, particularly as a potential therapeutic agent. It has shown promise in several areas:

Anticancer Activity

Research indicates that derivatives of 1-amino-4-methyltetrahydropyrimidin-2(1H)-one exhibit anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in drug formulation .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. Its derivatives have been shown to modulate pathways involved in neurodegenerative diseases, suggesting possible applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

The antimicrobial activity of 1-amino-4-methyltetrahydropyrimidin-2(1H)-one has also been documented. Some studies report effective inhibition against specific bacterial strains, indicating its potential as an antibiotic agent .

Synthesis and Derivatives

The synthesis of 1-amino-4-methyltetrahydropyrimidin-2(1H)-one can be achieved through various methods, including cyclization reactions involving urea derivatives and aldehydes. The ability to modify its structure leads to a variety of derivatives with enhanced biological activities.

| Derivative | Activity | Reference |

|---|---|---|

| Methylated form | Anticancer | |

| Hydroxylated form | Neuroprotective | |

| Halogenated form | Antimicrobial |

Case Study 1: Anticancer Research

A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on 1-amino-4-methyltetrahydropyrimidin-2(1H)-one. These compounds were evaluated for their anticancer activity against several human cancer cell lines, showing promising results that suggest they may serve as lead compounds for further drug development .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of modified tetrahydropyrimidinones. The study demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 1-amino-4-methyltetrahydropyrimidin-2(1H)-one and related compounds:

Pharmacological Profiles

- Activity against α1-Adrenergic Receptors: The target compound’s 4-methyl group mimics steric effects of pyridine-based blockers (e.g., Niguldipin), enhancing receptor binding . Analogues with piperidinoalkyl chains at N3 (e.g., compounds 50–51 in ) show superior activity due to increased hydrophobicity and membrane penetration .

- Antimicrobial Activity: Thione derivatives (e.g., 2-sulfanylpyrimidinones) exhibit higher potency than oxo analogs, attributed to sulfur’s ability to disrupt microbial enzymes .

- Anticancer Potential: Fused-ring systems (e.g., dihydroquinazolines in ) demonstrate improved cytotoxicity by intercalating DNA or inhibiting epigenetic regulators like SIRT1 .

Physicochemical Properties

- Solubility :

- Stability :

- Thione derivatives () are prone to oxidation, limiting shelf-life, whereas oxo derivatives (e.g., target compound) are more stable under ambient conditions .

Biological Activity

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one, also known as AMT, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AMT, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 142.17 g/mol

- CAS Number : 170500-56-8

AMT exhibits its biological effects primarily through interactions with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to biological targets.

Antimicrobial Activity

Research has shown that AMT possesses antimicrobial properties. It has demonstrated effectiveness against several strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Cytotoxicity

AMT has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that AMT can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis induction |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Reactive oxygen species generation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of AMT involved testing against clinical isolates of pathogenic bacteria. The results indicated that AMT was effective in inhibiting the growth of multi-drug resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In a controlled laboratory setting, AMT was tested on human cancer cell lines. The findings revealed significant reductions in cell viability at varying concentrations, with a notable increase in apoptotic markers. This suggests that AMT could be further investigated for its role in cancer therapy.

Discussion

The biological activity of AMT is promising, particularly in the realms of antimicrobial and anticancer research. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a valuable compound for further exploration. Future studies should focus on elucidating the precise mechanisms by which AMT exerts these effects and evaluating its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted dihydropyrimidinones. A one-pot synthesis approach using acetic acid as a solvent under reflux conditions (80–100°C) is common, with intermediates purified via column chromatography . Key parameters include pH control (e.g., using NH₄OH for neutralization) and stoichiometric ratios of reagents like semicarbazides or hydrazines. Yield optimization requires monitoring reaction time (typically 6–12 hours) and temperature gradients to avoid side products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3260 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., NH singlet at ~7.26 ppm), while ¹³C NMR confirms carbonyl and aromatic carbons .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds: 1.322–1.408 Å) and dihedral angles between rings (e.g., 34.87°–69.57°) to assess planarity and hydrogen-bonding networks .

Q. How do substituents on the pyrimidinone ring influence the compound’s solubility and reactivity?

- Methodological Answer : Substituents like methyl groups enhance hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for reactions. Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the C4 position, facilitating nucleophilic substitutions. Solubility can be tested via UV-Vis spectroscopy in varying solvent systems (e.g., ethanol vs. DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bond lengths and angles between experimental (X-ray) and computational models?

- Methodological Answer : Discrepancies often arise from crystal packing effects or disorder in the lattice (e.g., perchlorate anion disorder in ). To reconcile

- Perform DFT calculations with basis sets (e.g., B3LYP/6-311++G**) to compare theoretical vs. experimental geometries.

- Analyze thermal ellipsoids in X-ray data to identify dynamic disorder .

- Validate using R-factor convergence (e.g., R < 0.05 for high-confidence structures) .

Q. What strategies are effective for enhancing the compound’s bioactivity through targeted structural modifications?

- Methodological Answer :

- Substituent Engineering : Introduce bioisosteres (e.g., replacing methyl with trifluoromethyl) to improve metabolic stability .

- SAR Studies : Test derivatives with varying substituents at C4 and C5 positions against biological targets (e.g., antimicrobial assays in ).

- Co-crystallization : Co-form with pharmacologically active partners (e.g., 5-fluorocytosine in ) to enhance solubility and target binding .

Q. How can researchers address inconsistencies in biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Control for Solvent Effects : DMSO concentration in bioassays should be ≤1% to avoid cytotoxicity artifacts.

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.